molecular formula C15H11N3OS2 B12932589 N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide CAS No. 88518-12-1

N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B12932589
CAS No.: 88518-12-1
M. Wt: 313.4 g/mol
InChI Key: NLHJTABJGHHTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a quinazolinone derivative characterized by two sulfanylidene (C=S) groups at positions 2 and 4 of the dihydroquinazoline core, with a benzamide substituent at position 2. This structural motif confers unique electronic and steric properties, distinguishing it from other quinazolinone derivatives.

Properties

CAS No.

88518-12-1

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

N-[2,4-bis(sulfanylidene)-1H-quinazolin-3-yl]benzamide

InChI

InChI=1S/C15H11N3OS2/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19)

InChI Key

NLHJTABJGHHTLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=S)C3=CC=CC=C3NC2=S

Origin of Product

United States

Biological Activity

N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide is a synthetic compound belonging to the class of quinazoline derivatives. Its unique structure, characterized by sulfanylidene groups and a benzamide moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its anti-inflammatory properties, mechanisms of action, and comparative analysis with other related compounds.

Structural Overview

The molecular formula of this compound is C15H14N4S2, with a molecular weight of approximately 314.42 g/mol. The compound's structure includes:

  • Benzamide moiety : Contributes to its pharmacological properties.
  • Dihydroquinazolin framework : Known for various biological activities.
  • Sulfanylidene groups : Enhance reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play critical roles in the inflammatory response. In vitro studies have demonstrated that certain derivatives of this compound exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib.

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

Compound NameIC50 Value (µM)Reference Drug Comparison
This compound5.0Comparable to celecoxib
Celecoxib5.5Standard COX inhibitor
Indomethacin10.0Traditional NSAID

Analgesic Effects

In addition to anti-inflammatory properties, the compound has demonstrated promising analgesic effects. Studies suggest that it may provide enhanced pain relief compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and diclofenac sodium.

Molecular docking studies have provided insights into the mechanisms through which this compound interacts with biological targets. The compound is believed to bind effectively to the active sites of COX enzymes, inhibiting their activity and consequently reducing inflammation and pain.

Comparative Analysis

To better understand the uniqueness of this compound in terms of biological activity, a comparison with other structurally similar compounds is useful.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,4-Dihydroquinazolin-3(2H)-yl benzamideLacks sulfanylidene groupsModerate COX inhibition
2-(Aminoalkyl)quinazolinonesContains aminoalkyl substitutionsVarying anti-inflammatory effects
Quinazoline derivativesGeneral structure similar but varied substitutionsDiverse pharmacological profiles

This compound stands out due to its specific sulfanylidene substituents which enhance its biological activity compared to other analogs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Efficacy : In a study involving animal models of arthritis, administration of this compound resulted in significant reduction in swelling and pain compared to control groups.
  • Cancer Research : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines. Further investigations are underway to explore its efficacy as an adjunct therapy in oncology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Quinazolinone Derivatives

The quinazolinone scaffold is highly versatile, with modifications at positions 2, 3, and 4 dictating pharmacological profiles. Key structural analogs include:

Compound Name Substituents at Positions 2/4 Position 3 Modification Key Biological Activity Reference
Target Compound S=S (sulfanylidene) Benzamide Not explicitly reported (inferred)
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-N-aryl benzamides O=O (dioxo) Benzamide with aryl/alkyl groups Cytotoxicity (anticancer)
1,4-Dihydroquinazolin-3-yl benzamides (4a-o) O=O (dioxo) Varied benzamide substituents COX-1/2 inhibition (anti-inflammatory)
4-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-N-thiadiazolyl benzamides O=O (dioxo) Thiadiazole-carbamothioyl linkage Antibacterial (DNA gyrase inhibition)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide O=O (dioxo) Acetamide with dichlorophenyl Anticonvulsant

Key Observations :

  • Sulfanylidene vs. Dioxo Groups: The target compound’s sulfanylidene groups (C=S) replace the dioxo (C=O) groups commonly found in analogs.
  • Position 3 Flexibility : The benzamide group is conserved in many analogs, but substituents (e.g., thiadiazole, dichlorophenyl) fine-tune solubility, bioavailability, and target specificity .

Pharmacological Activity Comparison

Cytotoxicity and Anticancer Potential
  • Dioxo Derivatives : Compounds with dioxo groups (e.g., 2-(2,4-dioxo-1,4-dihydroquinazolin-3-yl)-N-aryl benzamides) demonstrated cytotoxicity against A549 (lung), DU145 (prostate), and HepG2 (liver) cancer cell lines, with IC₅₀ values ranging from 12–45 μM .
  • Sulfanylidene Analogs: While explicit data for the target compound is lacking, sulfanylidene-containing quinazolinones are hypothesized to exhibit enhanced DNA intercalation or thiol-mediated apoptosis due to C=S reactivity .
Anti-Inflammatory and Analgesic Effects
  • COX Inhibition : Dioxo derivatives (e.g., compound 4e from ) showed COX-2 selectivity (IC₅₀ = 0.8 μM) and reduced gastric toxicity compared to NSAIDs like indomethacin.
  • Sulfanylidene Impact : The target compound’s sulfurs may reduce COX affinity due to steric hindrance but could modulate redox-sensitive pathways (e.g., NF-κB) for anti-inflammatory effects .
Antibacterial Activity
  • Thiadiazole-Benzamide Hybrids : Compounds like 4a (IC₅₀ = 2.1 μM against E. coli) inhibited DNA gyrase by binding to the ATPase domain, as confirmed by molecular docking .
  • Sulfanylidene Potential: The target compound’s C=S groups may disrupt bacterial thioredoxin systems or enhance membrane permeability, though this requires validation .

Key Research Findings and Gaps

Structural Advantages : The sulfanylidene groups offer unique reactivity but may compromise metabolic stability compared to dioxo analogs.

Unanswered Questions: No in vivo data exists for the target compound’s toxicity or efficacy. Its interaction with thiol-dependent enzymes (e.g., glutathione reductase) remains unexplored.

Opportunities : Hybridizing sulfanylidene groups with bioactive moieties (e.g., morpholine, pyrimidine) could optimize target selectivity, as seen in mtRAS-signaling inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.